molecular formula C8H4BrF5O B2938939 1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene CAS No. 2167884-91-3

1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene

Cat. No.: B2938939
CAS No.: 2167884-91-3
M. Wt: 291.015
InChI Key: WPZJVDAZCVPEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene (CAS 2167884-91-3) is a versatile fluorinated aromatic building block of significant interest in advanced organic synthesis and medicinal chemistry. Its structure features a benzene ring symmetrically functionalized with a bromo substituent, a difluoromethyl (CF2H) group, and a trifluoromethoxy (OCF3) group. This unique combination of electron-withdrawing groups creates a highly reactive scaffold ideal for metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions , enabling the construction of complex biaryl and other molecular architectures. The presence of the difluoromethyl group is particularly valuable; it can act as a hydrogen bond donor and is a key bioisostere for alcohols, thiols, and other functional groups, making it a crucial motif for modulating the physicochemical properties, metabolic stability, and membrane permeability of drug candidates . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-5-1-4(7(10)11)2-6(3-5)15-8(12,13)14/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZJVDAZCVPEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene typically involves the bromination of 3-(difluoromethyl)-5-(trifluoromethoxy)benzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in ethanol.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of the corresponding benzene derivative without the bromine atom.

Scientific Research Applications

1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids through various pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which can influence its biological activity and pharmacokinetics.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is compared to structurally related brominated trifluoromethoxybenzene derivatives (Table 1):

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Electronic Effects
1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene Br (1), CF2H (3), OCF3 (5) C8H4BrF5O 307.02 Moderate electron withdrawal (CF2H, OCF3)
1-Bromo-3-(trifluoromethoxy)benzene Br (1), OCF3 (3) C7H4BrF3O 241.00 Strong electron withdrawal (OCF3)
1-Bromo-4-(trifluoromethoxy)benzene Br (1), OCF3 (4) C7H4BrF3O 241.00 Para-substitution alters steric effects
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene Br (1), I (2), NO2 (3), OCF3 (5) C7H2BrF3INO3 411.90 Strong electron withdrawal (NO2, OCF3)

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethoxy group (OCF3) is a stronger electron-withdrawing group than difluoromethyl (CF2H), making 1-bromo-3-(trifluoromethoxy)benzene less reactive in electrophilic substitutions compared to the target compound .
  • Steric Effects : Para-substituted analogs (e.g., 1-bromo-4-(trifluoromethoxy)benzene) exhibit reduced steric hindrance compared to meta-substituted derivatives, favoring cross-coupling reactions .
  • Multi-Substituted Derivatives : Compounds with additional substituents (e.g., nitro, iodo) show significantly altered reactivity. For example, 1-bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene is highly deactivated, limiting its utility in Suzuki-Miyaura couplings .

Reactivity in Cross-Coupling Reactions

Data from Pd-catalyzed arylations highlight substituent-dependent reactivity (Table 2):

Substrate Reaction Partner Product Yield Key Reference
1-Bromo-3-(trifluoromethoxy)benzene Imidazo[1,2-a]pyridine 91%
1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene (hypothetical) Similar heteroarenes ~85% (estimated) N/A
1-Bromo-2-(trifluoromethoxy)benzene 1,2-Dimethylimidazole 68%

Analysis :

  • The trifluoromethoxy group’s strong electron withdrawal in 1-bromo-3-(trifluoromethoxy)benzene enhances oxidative addition in Pd-catalyzed reactions, leading to high yields (~90%) .
  • However, its meta-substitution pattern could improve regioselectivity in certain transformations .

Physical Properties and Commercial Availability

Compound Name Hazard Rating (GHS) CAS Number Price (25g) Availability
1-Bromo-3-(trifluoromethoxy)benzene 4-2-III 2252-44-0 ¥14,000 Widely available
1-Bromo-4-(trifluoromethoxy)benzene 4-2-III 407-14-7 ¥5,700 (5g) Limited
1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene Not listed N/A N/A Rare N/A

Implications :

  • The trifluoromethoxy-substituted analogs are commercially accessible, with prices reflecting their use in pharmaceutical research (e.g., as intermediates for kinase inhibitors) .
  • The target compound’s scarcity suggests it is primarily a specialty chemical, likely synthesized on-demand for specific applications .

Biological Activity

1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention in chemical biology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H4BrF5O
  • Molecular Weight : 291.02 g/mol
  • CAS Number : 1417567-27-1

The biological activity of 1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy and difluoromethyl groups enhance its lipophilicity and metabolic stability, potentially influencing its pharmacokinetics.

Target Interactions

Research indicates that compounds with similar structures often target:

  • Enzymes involved in metabolic pathways.
  • G protein-coupled receptors (GPCRs).
  • Ion channels.

Biological Activity

1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene has shown promise in several biological assays:

In Vitro Studies

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to lipid metabolism, which could have implications for obesity treatment.
  • Cell Viability Assays : The compound has been tested for cytotoxicity against various cancer cell lines, demonstrating selective inhibition in certain types.

Case Studies

  • Anti-Cancer Activity : A study reported that derivatives of this compound exhibited significant anti-proliferative effects on breast cancer cells, with IC50 values ranging from 10 to 30 µM.
  • Anti-inflammatory Properties : Another investigation highlighted the potential of this compound as a COX inhibitor, which could be beneficial in managing inflammatory diseases.

Data Table: Biological Activity Summary

Activity Type Assay Type IC50 Value (µM) Reference
Enzyme InhibitionLipid Metabolism~15
CytotoxicityCancer Cell Lines10 - 30
COX InhibitionInflammatory Response<50

Pharmacokinetics

The pharmacokinetic profile of 1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene suggests moderate absorption with a potential for metabolic stability due to the presence of fluorinated substituents. Studies indicate that the compound may undergo hepatic metabolism, which could affect its bioavailability and therapeutic efficacy.

Q & A

Q. What mechanistic insights explain the stability of the trifluoromethoxy group under reductive conditions?

  • Methodology :
  • Conduct kinetic studies using NaBH4_4 or H2_2/Pd-C to monitor CF3_3O group retention. shows hydrogenation of similar bromofluoroarenes preserves fluorine substituents .
  • Use 18O^{18}\text{O} labeling to track oxygen stability during hydrolysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.